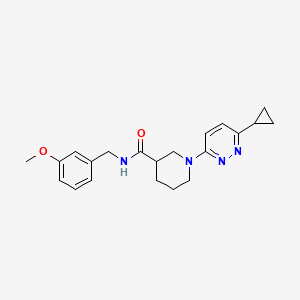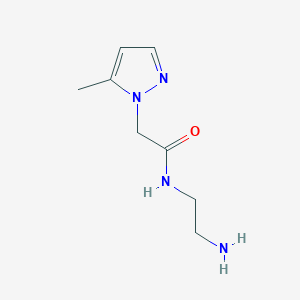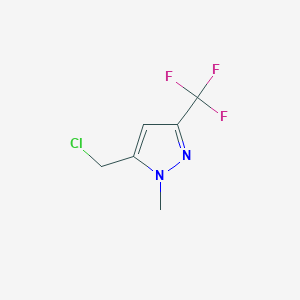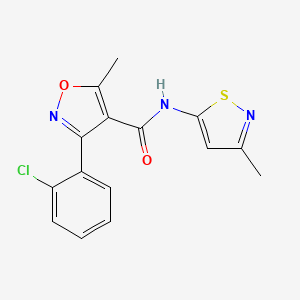
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
作用機序
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide works by inhibiting GABA aminotransferase, an enzyme that catalyzes the breakdown of GABA. By inhibiting this enzyme, 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in a reduction in neuronal excitability and potential therapeutic effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide are primarily related to its ability to increase GABA levels in the brain. This can result in a reduction in neuronal excitability, which may have therapeutic implications for various neurological disorders. 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
実験室実験の利点と制限
One advantage of using 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of using 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is its complex synthesis process, which may limit its availability for some researchers.
将来の方向性
There are several potential future directions for research on 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide. One area of interest is its potential use in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system. Another potential direction is the investigation of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide for its potential use in the treatment of addiction and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide and its potential therapeutic applications.
合成法
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of a key intermediate, which is then further modified to obtain the final product. The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have efficacy in various animal models of epilepsy, addiction, and anxiety. 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide has also been investigated for its potential use in the treatment of Angelman syndrome, a genetic disorder that affects the nervous system.
特性
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-27-18-6-2-4-15(12-18)13-22-21(26)17-5-3-11-25(14-17)20-10-9-19(23-24-20)16-7-8-16/h2,4,6,9-10,12,16-17H,3,5,7-8,11,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITQAWHHXUCERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2938902.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2938903.png)

![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2938905.png)

![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2938908.png)

![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938916.png)
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2938917.png)



![methyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2938924.png)